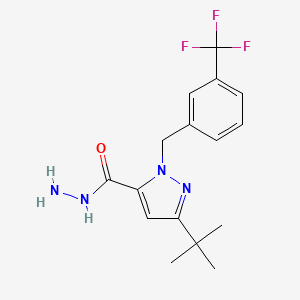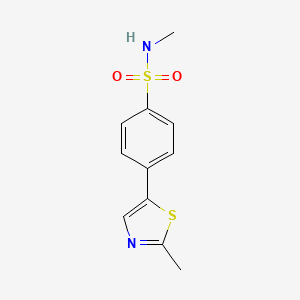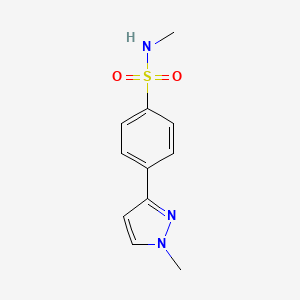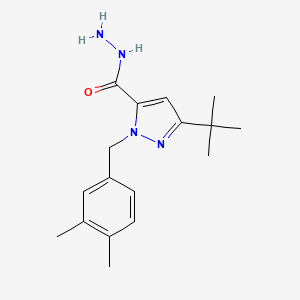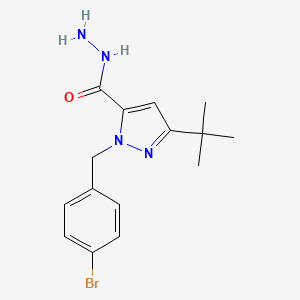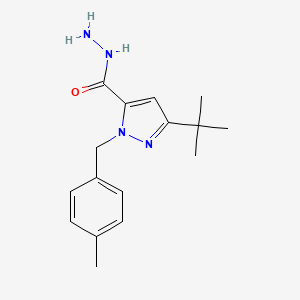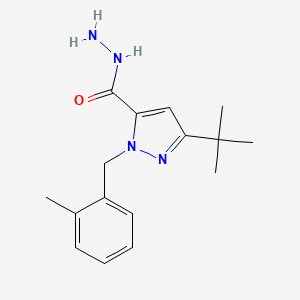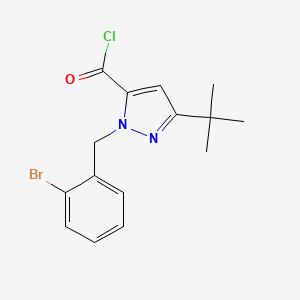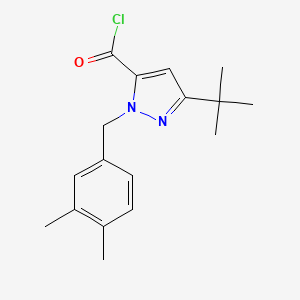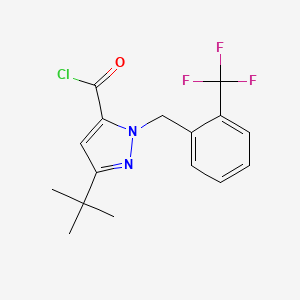
5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, also known as 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, is a chemical compound with the molecular formula C13H13ClF3N2. It is a white powder and is soluble in ethanol, methanol, and water. It is commonly used in the synthesis of organic compounds and in the development of pharmaceuticals. In
科学的研究の応用
5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, has a wide range of scientific research applications. It can be used to synthesize organic compounds, such as heterocyclic compounds, which have potential applications in drug discovery. It can also be used as a reagent in the synthesis of other compounds, such as polymers, dyes, and catalysts. Additionally, it can be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
作用機序
The mechanism of action of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, is not yet fully understood. However, it is believed that the compound acts as a nucleophile, meaning it is able to donate electrons to form new bonds. This enables it to react with other molecules and form new compounds. Additionally, the compound’s trifluoromethyl group increases its solubility in organic solvents, allowing for greater reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, are not yet fully understood. However, it is believed that the compound could have potential applications in the treatment of certain diseases, such as cancer and diabetes. Additionally, it could be used as an anti-inflammatory agent, as well as a potential treatment for neurological disorders.
実験室実験の利点と制限
The main advantage of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, in lab experiments is its ability to form new bonds quickly and easily. Additionally, its trifluoromethyl group increases its solubility in organic solvents, allowing for greater reactivity. However, the compound is toxic and should be handled with caution. Additionally, it is not very stable and can decompose easily.
将来の方向性
The potential applications of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, are vast and varied. Future research could focus on developing new synthetic methods for the compound, as well as exploring its potential applications in the treatment of diseases. Additionally, further research could focus on understanding the compound’s mechanism of action, as well as its biochemical and physiological effects. Finally, research could be conducted to explore the compound’s potential as a catalyst in the synthesis of organic compounds, as well as its potential uses in the development of new pharmaceuticals.
合成法
The synthesis of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, is a multi-step process. First, 2-trifluoromethyl-benzyl chloride is reacted with potassium hydroxide in aqueous ethanol to form 2-trifluoromethyl-benzyl alcohol. Then, 2-trifluoromethyl-benzyl alcohol is reacted with ethylmagnesium bromide in diethyl ether to form 2-trifluoromethyl-benzylmagnesium bromide. Finally, 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride is formed by reacting 2-trifluoromethyl-benzylmagnesium bromide with hydrazine hydrate in acetonitrile.
特性
IUPAC Name |
5-tert-butyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O/c1-15(2,3)13-8-12(14(17)23)22(21-13)9-10-6-4-5-7-11(10)16(18,19)20/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAYRFJKMRDUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


